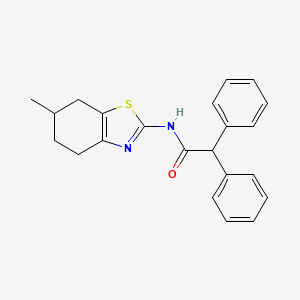

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2,2-diphenylacetamide

Description

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2,2-diphenylacetamide is a benzothiazole-derived compound featuring a tetrahydrobenzothiazole core substituted with a methyl group at the 6-position and a 2,2-diphenylacetamide moiety. This structure combines the conformational rigidity of the tetrahydrobenzothiazole ring with the hydrophobic and steric bulk of the diphenylacetamide group, making it a candidate for targeting enzymes or receptors with specific binding pockets, such as kinases or GPCRs. The compound’s synthesis typically involves coupling 2,2-diphenylacetic acid derivatives with aminobenzothiazole precursors under standard amide-forming conditions, as seen in analogous syntheses (e.g., microwave-assisted coupling in ).

Properties

IUPAC Name |

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2,2-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2OS/c1-15-12-13-18-19(14-15)26-22(23-18)24-21(25)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,15,20H,12-14H2,1H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASMHZSJPGOFQIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC(=N2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2,2-diphenylacetamide typically involves multiple steps. One common method includes the condensation of 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2,2-diphenylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce the amide group to an amine.

Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

Reduction: Lithium aluminum hydride; in dry ether or tetrahydrofuran.

Substitution: Nitric acid, halogens; in acidic or neutral conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Nitro or halogenated derivatives of the benzothiazole ring.

Scientific Research Applications

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2,2-diphenylacetamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2,2-diphenylacetamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole ring can bind to specific sites on proteins, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Substituent Variations on the Benzothiazole Core

- N-(6-Trifluoromethylbenzothiazol-2-yl)-2,2-diphenylacetamide (EP3 348 550A1, Compound 15) :

This analogue replaces the 6-methyl group with a trifluoromethyl (-CF₃) substituent. The electron-withdrawing nature of CF₃ may enhance metabolic stability and influence binding affinity. Reported synthesis yields (42%) under microwave conditions suggest challenges in steric hindrance during coupling. - N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)acetamide: Lacks the diphenylacetamide group, instead featuring a simpler acetamide.

Functional Group Modifications

- 2-[4-(4-Methoxyphenyl)piperazin-1-yl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide (Y020-0559) :

Incorporates a piperazine-linked methoxyphenyl group, introducing hydrogen-bonding capability and basicity. Molecular weight (400.54 g/mol) exceeds the parent compound, which may affect pharmacokinetics. - N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide :

Features a nitro group and thiadiazole-thioether linkage. Demonstrated VEGFR-2 inhibition (IC₅₀ ~0.5–1.2 µM), highlighting the role of electron-deficient groups in kinase targeting.

Diphenylacetamide Derivatives

- 2,2-Diphenylacetamide (C₁₄H₁₃NO): The parent scaffold of the diphenylacetamide group. Crystal structure analysis () reveals a dihedral angle of ~85° between phenyl rings, creating a V-shaped conformation that may enhance π-π stacking in binding pockets. Derivatives like loperamide (antidiarrheal) and darifenacin (antimuscarinic) validate its pharmacological relevance.

- N-(Benzothiazole-2-yl)-2-(2,2-diphenylacetamide)acetamide (EP3 348 550A1, Compound 37): Extends the acetamide chain, introducing additional flexibility.

Pharmacokinetic and Bioactivity Comparisons

Table 1: Key Properties of Selected Analogues

*Calculated based on molecular formulas.

Key Observations:

Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -CF₃) improve target engagement in kinase inhibition (). Hydrophobic groups (diphenyl) enhance binding to lipophilic pockets but may reduce solubility.

Synthetic Challenges: Microwave-assisted synthesis () improves yields for sterically hindered analogues.

Biological Activity

N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2,2-diphenylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzothiazole ring fused with a diphenylacetamide moiety. Its molecular formula is with a molecular weight of 375.53 g/mol. The structural features are critical for its biological activity.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities including:

- Antimicrobial Activity : Studies suggest that benzothiazole derivatives can inhibit bacterial and fungal growth. The mechanism may involve interference with cellular enzymes or receptors.

- Anticancer Potential : Preliminary evaluations indicate that this compound may affect cancer cell lines through apoptosis induction or cell cycle arrest.

The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized to interact with specific biological targets leading to inhibition or activation of critical pathways.

Case Studies and Research Findings

- Antimicrobial Studies :

-

Anticancer Research :

- In vitro studies on cancer cell lines demonstrated that this compound can induce apoptosis in HeLa cells. The IC50 value was determined to be around 25 µM after 48 hours of treatment . Further studies are needed to explore its effects on other cancer types.

Comparative Analysis

To better understand the biological activity of this compound in relation to similar compounds, the following table summarizes key findings:

| Compound Name | Structural Features | Biological Activity | Notable Findings |

|---|---|---|---|

| This compound | Benzothiazole + Diphenylacetamide | Antimicrobial & Anticancer | Low MIC against bacteria; induces apoptosis |

| 4-acetyl-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | Acetyl group addition | Antimicrobial | Effective against fungal strains |

| N-(6-methylbenzothiazol-2-yl)acetamide | Simplified benzothiazole structure | Limited activity | Less potent compared to more complex derivatives |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.